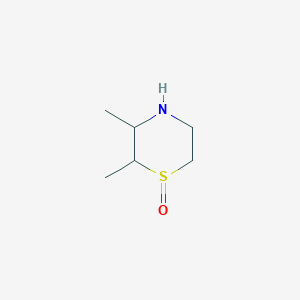

2,3-Dimethyl-1lambda4-thiomorpholin-1-one

Description

2,3-Dimethyl-1λ⁴-thiomorpholin-1-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring system with two methyl substituents at positions 2 and 3, and a sulfone (S=O) group at position 1. This structure confers unique physicochemical properties, including polarity and thermal stability, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

2,3-dimethyl-1,4-thiazinane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-5-6(2)9(8)4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHRQKWTPCFPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(S(=O)CCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1lambda4-thiomorpholin-1-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the sulfur atom, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,3-Dimethyl-1lambda4-thiomorpholin-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Morpholine and Thiomorpholine Derivatives

- Example from : The patent describes a compound featuring a morpholinomethyl-thiophene moiety synthesized via Suzuki-Miyaura coupling. Unlike 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one, this derivative lacks sulfur oxidation (sulfone) and incorporates a fused chromenone system. Its melting point (252–255°C) and molecular mass (531.3 g/mol) reflect increased complexity compared to the simpler thiomorpholinone structure .

- Key Differences :

Thiophene- and Naphthalene-Based Impurities

- Examples from : Impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalenol derivatives are structurally distinct but share sulfur-containing or aromatic systems. These compounds lack the thiomorpholine backbone, emphasizing the uniqueness of 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one’s ring system .

Hypothetical Comparison with Other Thiomorpholinones

- Substituent Effects :

- Methyl vs. Bulkier Groups : Methyl substituents in 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one likely reduce steric hindrance compared to aryl-substituted analogs, enhancing solubility.

- Sulfone vs. Thioether : Sulfone-containing derivatives exhibit higher polarity and oxidative stability than thioether counterparts.

Research Findings and Limitations

- Gaps in Evidence : Neither document explicitly addresses 2,3-Dimethyl-1λ⁴-thiomorpholin-1-one, limiting direct comparisons. The patent in highlights methodologies applicable to sulfur heterocycles but focuses on larger, multi-ring systems .

- Analytical Challenges: Impurity profiling in uses HPLC/GC-MS, which could be adapted for characterizing thiomorpholinone derivatives, though specifics are absent .

Biological Activity

2,3-Dimethyl-1lambda4-thiomorpholin-1-one (also referred to as 2,3-DM-1λ4-TM) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

This compound is characterized by its thiomorpholine structure, which includes a sulfur atom within a morpholine ring. The compound can exist in various forms, notably as a hydrochloride salt, enhancing its solubility and reactivity.

Chemical Reactions

The compound undergoes several key chemical reactions:

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : May yield thiol or sulfide derivatives.

- Substitution : Engages in nucleophilic substitution reactions where functional groups can be replaced by other nucleophiles.

Biological Activity

Research indicates that 2,3-DM-1λ4-TM exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that 2,3-DM-1λ4-TM possesses significant antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Anticancer Potential

Recent investigations have focused on the compound's potential as an anticancer agent. In vitro studies demonstrated that 2,3-DM-1λ4-TM can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

The biological activity of 2,3-DM-1λ4-TM is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

Research Findings and Case Studies

A variety of studies have explored the biological effects of 2,3-DM-1λ4-TM:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2,3-DM-1λ4-TM against common bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled experiment using human cancer cell lines, treatment with 2,3-DM-1λ4-TM resulted in a significant reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.

Comparative Analysis

The following table summarizes the biological activities and safety profiles of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 2,3-Dimethylthiomorpholine | Moderate | Low | Moderate |

| This compound sulfate | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.